molecular formula C9H10O4 B1268108 4-Hydroxy-2,6-dimethoxybenzaldehyde CAS No. 22080-96-2

4-Hydroxy-2,6-dimethoxybenzaldehyde

Cat. No. B1268108
CAS RN: 22080-96-2
M. Wt: 182.17 g/mol
InChI Key: HZWPJAZIRZFCGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-Hydroxy-2,6-dimethoxybenzaldehyde often involves multi-step chemical reactions, including oxidation and condensation processes. A relevant example includes the synthesis of oligo-4-hydroxybenzaldehyde from 4-hydroxybenzaldehyde using oxidative polycondensation, suggesting a potential pathway for synthesizing related compounds (Mart et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as methoxybenzaldehyde derivatives, reveals diverse conformations and hydrogen-bonding patterns, indicating the potential structural versatility of 4-Hydroxy-2,6-dimethoxybenzaldehyde. Crystallographic studies provide insights into the arrangement of methoxy groups and the impact on molecular conformation (Gomes et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate selective reactivity, such as the regioselective replacement of methoxy groups in trimethoxybenzaldehyde derivatives, which could be applicable in modifying 4-Hydroxy-2,6-dimethoxybenzaldehyde (Azzena et al., 1990). Furthermore, the formation of intramolecular charge transfer states and hydrogen bonding in related compounds suggests similar properties in 4-Hydroxy-2,6-dimethoxybenzaldehyde (Stalin & Rajendiran, 2005).

Physical Properties Analysis

The solubility and solution thermodynamics of related compounds, like 4-hydroxybenzaldehyde in various solvents, provide a basis for understanding the solvation behavior of 4-Hydroxy-2,6-dimethoxybenzaldehyde across different media (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-Hydroxy-2,6-dimethoxybenzaldehyde can be inferred from studies on similar compounds. For instance, the interaction of methoxybenzaldehyde derivatives with beta-cyclodextrin indicates the potential for complex formation and the influence of substituents on photophysical properties (Rajendiran & Balasubramanian, 2008).

Scientific Research Applications

1. Photophysical Properties and Inclusion Complexation:

  • Studies have shown that compounds like 4-Hydroxy-2,6-dimethoxybenzaldehyde (HDMB) exhibit unique photophysical properties in various solvents and pH levels. For instance, HDMB displays dual luminescence in polar solvents due to the formation of an intramolecular charge transfer state. This behavior is influenced by interactions with beta-cyclodextrin, suggesting potential applications in spectroscopy and molecular sensing (Stalin & Rajendiran, 2005).

2. Synthesis of Pharmacologically Active Compounds:

  • 4-Hydroxy-2,6-dimethoxybenzaldehyde has been utilized as a starting material for synthesizing pharmacologically active compounds. For instance, its derivative, (+/-)-3-methoxynordomesticine, exhibits antimicrobial activity and inhibits the production of inflammatory mediators in macrophages, highlighting its potential in medical and pharmacological research (Nimgirawath et al., 2009).

3. Crystallography and Molecular Interactions:

  • Crystallographic studies on methoxybenzaldehyde derivatives, which include molecules similar to 4-Hydroxy-2,6-dimethoxybenzaldehyde, provide insights into their molecular conformations and hydrogen-bonding patterns. Such research is crucial for understanding the molecular interactions and designing new materials or drugs (Gomes et al., 2018).

4. Chemical Synthesis and Catalysis:

  • Research has also focused on improving the synthesis methods of dimethoxybenzaldehydes, including compounds like 4-Hydroxy-2,6-dimethoxybenzaldehyde. These methods aim to enhance yield and efficiency, which is vital for industrial applications in pharmaceuticals and perfumery (Zhi, 2002).

5. Environmental Chemistry and Water Treatment:

  • Studies involving the chlorination of syringaldehyde, a compound closely related to 4-Hydroxy-2,6-dimethoxybenzaldehyde, have implications for understanding the formation of mutagens in drinking water. This research is crucial for improving water treatment processes and public health safety (Chengyong et al., 2000).

Safety And Hazards

4-Hydroxy-2,6-dimethoxybenzaldehyde can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/eye protection/face protection .

Future Directions

The compound may be used as a test compound to investigate the bactericidal activity of benzaldehydes against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica .

properties

IUPAC Name

4-hydroxy-2,6-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWPJAZIRZFCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336201
Record name 4-Hydroxy-2,6-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,6-dimethoxybenzaldehyde

CAS RN

22080-96-2
Record name 4-Hydroxy-2,6-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethoxy-4-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3,5-dimethoxyphenol (50 g, 320 mmol) in phosphorous oxychloride (60 mL, 650 mmol) at 0° C. was added dimethylformamide (37 mL, 490 mmol) over a period of 30 min and the mixture was warmed to room temperature and stirred overnight. The mixture was added to icewater (600 mL) and the mixture was washed with ether (3×200 mL). Then an 32% aqueous solution of sodium hydroxide was added until pH was 5.5 and the compound precipitated. The precipitate was separated and washed with water (100 mL) and ether (100 mL) and dried in vacuo. The precipitate was recrystallized from ethanol (600 mL) to give 22.6 g of 4-formyl-3,5-dimethoxyphenol.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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